3-Methyl-α-himachalene is confirmed, and the relative stereochemistry defined, by synthesis as the sex pheromone of the sandfly Lutzomyia longipalpis from Jacobina, Brazil
Chemical Communications Pub Date: 1900-01-01 DOI: 10.1039/A900242A
Abstract
The structure of the sex pheromone produced by the male sandfly Lutzomyia longipalpis, from the Jacobina region of Brazil, previously proposed tentatively as the novel homosesquiterpene 3-methyl-α-himachalene is confirmed by synthesis and biological activity; the relative stereochemistry is defined as 1RS,3RS,7RS by comparing the natural product with the four synthetic diastereoisomers.
Recommended Literature
- [1] Back cover
- [2] Nyholm Memorial Lecture. Growth, change, and challenge
- [3] Electrospun fibers for oil–water separation
- [4] Morphogenesis of cement hydrate†
- [5] The design of a mechanical wave-like DNA nanomachine for the fabrication of a programmable and multifunctional molecular device†
- [6] Synthesis of Fe/M (M = Mn, Co, Ni) bimetallic metal organic frameworks and their catalytic activity for phenol degradation under mild conditions†
- [7] The design of magneto-plasmonic nanostructures formed by magnetic Prussian Blue-type nanocrystals decorated with Au nanoparticles†
- [8] Front cover
- [9] Figure of merit ZT of a thermoelectric device defined from materials properties†
- [10] Insights into the growth of nanoparticles in liquid polyol by thermal annealing†
Journal Name:Chemical Communications
Research Products
-
CAS no.: 10432-84-5
-
CAS no.: 141807-57-0
-
CAS no.: 121578-13-0